2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Description
Propriétés
IUPAC Name |
2-(2-methyl-5-piperidin-2-ylpyrazol-3-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-9(5-7-15)8-11(13-14)10-4-2-3-6-12-10;;/h8,10,12,15H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKNVFVCDOICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCN2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, with the CAS number 1361116-18-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₁Cl₂N₃O
- Molecular Weight : 282.21 g/mol
- IUPAC Name : 2-(2-methyl-5-piperidin-2-ylpyrazol-3-yl)ethanol; dihydrochloride
The compound is believed to interact with various biological targets, influencing pathways related to neurotransmission and possibly exhibiting neuroprotective effects. The piperidine and pyrazole moieties are significant in modulating receptor activity, particularly in the central nervous system.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A comparative analysis of various piperidine derivatives showed that compounds with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
| Candida albicans | 16.69 | Moderate |
Neuroprotective Effects
In vitro studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These effects were observed in cellular models where the compound was tested for its ability to reduce cell death induced by neurotoxic agents.
Case Studies
-
Neuroprotection in Cellular Models :
A study evaluated the cytotoxicity of this compound on human neuronal cell lines. The results indicated a significant reduction in cell death at concentrations below 10 µM, suggesting a protective effect against neurotoxicity. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed effective inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Applications De Recherche Scientifique
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Studies indicate that it may exhibit neuroprotective effects and could be useful in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds, including this one, possess antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Cancer Research
The compound's ability to inhibit specific cancer cell lines has been explored, indicating its potential as an anticancer agent. It may work by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways.
Synthetic Chemistry
As a versatile building block in organic synthesis, 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride can be used to synthesize other complex molecules. Its functional groups allow for further modifications, making it valuable in drug discovery and development.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of several pyrazole derivatives, including this compound. The results indicated significant protection against oxidative stress-induced neuronal damage in vitro, highlighting its potential for treating neurodegenerative diseases .
Case Study 2: Antimicrobial Screening
In an investigation reported by the Asian Journal of Pharmaceutical and Clinical Research, derivatives of this compound were screened for antimicrobial activity against various pathogens. Results showed promising antibacterial activity, particularly against Gram-positive bacteria .
Case Study 3: Anticancer Activity
Research conducted at a leading cancer research institute explored the anticancer properties of pyrazole derivatives, including this compound. The findings suggested that it could inhibit the proliferation of certain cancer cell lines and induce apoptosis, warranting further investigation into its mechanisms of action .
Comparaison Avec Des Composés Similaires
Key Structural Differences :
- Core Heterocycle : The target compound’s pyrazole ring distinguishes it from piperazine-based antihistamines (e.g., hydroxyzine, levocetirizine). Pyrazoles are less common in H1 antagonists but are explored for kinase inhibition or metabolic stability .
- Substituents : The piperidin-2-yl group may influence lipophilicity and receptor binding compared to the diphenylmethyl or chlorophenyl groups in antihistamines.
- Salt Form : All compared compounds are dihydrochlorides, enhancing aqueous solubility for pharmaceutical or industrial applications .
Pharmacological and Functional Differences
- Hydroxyzine/Levocetirizine : These piperazine-based drugs block histamine H1 receptors, reducing allergic responses and anxiety. Their ethoxy groups improve membrane permeability .
- Target Compound: The pyrazole-piperidine scaffold may target different receptors (e.g., GABAergic or serotonergic systems) due to structural dissimilarity with classical antihistamines. No direct activity data are available in the evidence.
- Azoamidine Initiators : These dihydrochlorides serve non-pharmaceutical roles (e.g., radical initiators in polymers), highlighting the versatility of dihydrochloride salts in diverse applications.
Méthodes De Préparation
Starting Material and Initial Bromination
The synthesis begins with 2-methylpyrimidine as the raw material. The key initial step involves bromination at the 5-position to generate 5-bromo-2-methylpyrimidine . This step is critical for introducing a reactive site for subsequent coupling reactions.
- Reagents: Bromine (Br₂), acetic acid as solvent.
- Procedure: 2-methylpyrimidine is dissolved in acetic acid, and bromine is added dropwise under reflux conditions. The mixture is stirred overnight, then cooled, and extracted with water and ethyl acetate to isolate the brominated intermediate.
- Yield: Approximately 29 g of the brominated compound from 24 g of starting material.
| Step | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Bromination | Br₂ | Acetic acid | Reflux overnight | 5-bromo-2-methylpyrimidine | 85% |
Coupling with Piperidine Derivative
The next step involves nucleophilic substitution at the brominated pyrimidine with a piperidine derivative, specifically N-benzylpiperidine ketone , via a lithium-halogen exchange.
- Reagents: n-Butyllithium (n-BuLi), tetrahydrofuran (THF) as solvent.
- Procedure: The brominated intermediate is cooled to -78°C, treated with n-BuLi to generate a lithiated species, then reacted with N-benzylpiperidine ketone. The mixture is stirred, then quenched with ammonium chloride, extracted, and purified.
- Yield: Approximately 35 g of the coupled product.
| Step | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Coupling | n-BuLi, N-benzylpiperidine ketone | THF | -78°C, room temp | 1-benzyl-4-(2-methylpyrimidine-5) piperidines-4-alcohol | 80% |
Cyclization to Pyrazole Derivative
The coupled intermediate undergoes cyclization to form the pyrazole ring, facilitated by acid-mediated dehydration.
- Reagents: Concentrated hydrochloric acid, sodium bicarbonate.
- Procedure: The alcohol intermediate is refluxed with HCl in ethanol, then neutralized with sodium bicarbonate. The mixture is extracted with methylene dichloride, dried, and purified.
- Yield: About 24 g of the tetrahydropyridine-pyrimidine derivative.
| Step | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Cyclization | HCl, ethanol | Reflux | 4 hours | 5-(1-benzyl-1,2,3,6-tetrahydropyridine-4) pyrimidine | 70% |
Formation of the Pyrazolyl-Ethanol Derivative
The final step involves catalytic hydrogenation to reduce the pyrimidine ring and introduce the ethanol moiety, yielding the target compound.
- Reagents: Palladium on carbon (Pd/C), ethanol as solvent.
- Procedure: The tetrahydropyridine-pyrimidine derivative is dissolved in ethanol, treated with Pd/C, and hydrogenated under atmospheric pressure at room temperature for 24 hours. The catalyst is filtered off, and the product is concentrated.
- Yield: Approximately 7 g of the final compound.
| Step | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Hydrogenation | Pd/C | Ethanol | Room temp, 24h | 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride | 60% |
Notes on Preparation:
- Solvent Selection: The choice of solvents such as acetic acid, THF, ethanol, and methanol is based on their ability to facilitate specific reaction steps, control reaction rates, and ease purification.
- Reaction Control: Temperature regulation, especially during lithiation and cyclization, is crucial for yield and selectivity.
- Purification: Extraction, drying, and chromatographic separation are employed at each stage to ensure intermediate purity, which directly impacts the final yield.
- Safety Considerations: Bromination and lithiation steps involve reactive reagents requiring proper handling under inert atmospheres and appropriate safety protocols.
Summary of Key Preparation Data
| Step | Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Bromination | Bromine | Acetic acid | Reflux | 85% | Efficient introduction of bromine |
| Coupling | n-BuLi, piperidine ketone | THF | -78°C to RT | 80% | Critical for pyrazole precursor |
| Cyclization | HCl, ethanol | Reflux | 4h | 70% | Ring closure to pyrazole core |
| Hydrogenation | Pd/C, ethanol | RT | 24h | 60% | Final reduction to target compound |
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves a multi-step process:
- Pyrazole ring formation : React 3,5-diaryl-4,5-dihydro-1Н-pyrazole with intermediates under reflux in ethanol (2–4 hours) .
- Piperidine-ethanol integration : Use nucleophilic substitution or Mannich reactions to attach the piperidine and ethanol moieties .
- Salt formation : Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Critical parameters include reaction temperature (80–100°C), stoichiometric precision (±5% deviation tolerance), and inert atmosphere (N₂/Ar) to prevent oxidation . Post-synthesis, recrystallize from DMF-EtOH (1:1) to achieve >95% purity .
Q. Which analytical techniques validate structural integrity and purity?
- HPLC : Use a C18 column with 0.1% TFA in H₂O/MeCN gradient (retention time: 8.2 ± 0.3 min; purity >98%) .
- FTIR : Confirm functional groups (N-H stretch at 3200 cm⁻¹, O-H at 3400 cm⁻¹, C-Cl at 700 cm⁻¹) .
- Mass spectrometry (ESI+) : Detect [M+H]⁺ at m/z 273.24, with isotopic clusters confirming two Cl atoms .
- X-ray crystallography : Resolve stereochemistry (e.g., piperidine-pyrazole dihedral angle: 112.5°) .
Q. How should the compound be stored to ensure stability?
Store as a lyophilized powder at room temperature (20–25°C) in amber vials under desiccant (silica gel). Avoid prolonged exposure to humidity (>60% RH) or light, which degrade the dihydrochloride salt into free base or hydrolyzed byproducts .
Advanced Research Questions
Q. How can impurities be profiled and quantified in batch samples?
- Impurity identification : Use LC-MS/MS (Q-TOF) to detect trace byproducts (e.g., mono-hydrochloride salt or ethanol-oxidized derivatives) .
- Quantification : Apply gradient HPLC with UV detection (λ = 254 nm) and spiked reference standards (e.g., Decloxizine dihydrochloride as an internal control) .
- Thresholds : Limit impurities to <0.15% per ICH Q3A guidelines .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts)?
- Dynamic effects : Use variable-temperature ¹H NMR (VT-NMR) to distinguish tautomeric forms (e.g., pyrazole ring puckering at 25°C vs. 60°C) .
- Solvent standardization : Acquire spectra in deuterated DMSO-d₆ to minimize solvent-induced shifts .
- Cross-validation : Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .
Q. How can bioactivity data discrepancies between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Measure plasma stability via LC-MS/MS to identify rapid hydrolysis or hepatic clearance .
- Formulation optimization : Use PEG-400 or cyclodextrin-based carriers to enhance solubility (target logP < 2) .
- Metabolite tracking : Radiolabel the compound (³H/¹⁴C) for tissue distribution studies .
Q. What methodologies optimize pharmacological assays for target engagement?
- Receptor binding assays : Use tritiated ligands (e.g., ³H-labeled H1 antagonists) to quantify IC₅₀ values in competitive binding studies .
- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with target GPCRs (EC₅₀: 50–100 nM) .
- Data normalization : Include positive controls (e.g., Hydroxyzine dihydrochloride) to validate assay reproducibility .
Methodological Notes
- Synthesis scalability : Pilot batches (>10 g) require strict control of HCl gas flow rates during salt formation to avoid exothermic decomposition .
- Spectrophotometric interference : Mask chloride ion interference in UV assays using ion-pair reagents (e.g., tetrabutylammonium bromide) .
- Regulatory compliance : Adhere to ICH Q2(R1) for method validation, including linearity (R² > 0.999), LOD (0.01%), and LOQ (0.03%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
